7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Thienopyrimidines exhibit diverse biological activities, including inhibition of kinases (e.g., EGFR, VEGFR-2) and receptors (e.g., P2Y12, mGluR1) . The compound features a 3-methylphenyl group at position 7 and a 4-pyridin-2-ylpiperazinyl moiety at position 2, structural motifs that likely modulate receptor affinity and pharmacokinetics. This article compares its structural, synthetic, and functional attributes with analogous derivatives.
Properties
IUPAC Name |
7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-15-5-4-6-16(13-15)17-14-29-20-19(17)24-22(25-21(20)28)27-11-9-26(10-12-27)18-7-2-3-8-23-18/h2-8,13-14H,9-12H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZPFXSCJBCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N4S |
| Molecular Weight | 350.48 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. It is hypothesized that the thienopyrimidine core interacts with kinases and other enzymes that play critical roles in cell proliferation and survival.
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases implicated in cancer progression, such as FLT3 and Aurora kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells.
- Modulation of Neurotransmitter Receptors : The piperazine moiety may facilitate interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of proliferation in various cancer cell lines, including pancreatic and breast cancer cells. For instance, a study reported a reduction in cell viability by over 70% at concentrations above 10 µM .
- Apoptotic Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by annexin V staining .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties have shown efficacy against certain bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Case Studies
-
Case Study on Cancer Cell Lines :
A study evaluated the effects of the compound on A431 vulvar epidermal carcinoma cells. Results indicated that treatment with varying concentrations led to significant decreases in cell migration and invasion capabilities . -
Neuropharmacological Evaluation :
In a neuropharmacological study, the compound was tested for its ability to modulate serotonin receptors. The results suggested that it could act as a partial agonist at certain receptor subtypes, potentially offering therapeutic benefits for mood disorders .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidinone Core
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold allows nucleophilic substitution at the 4-position (carbonyl group) and 2-position (piperazinyl substituent).
-
Hydrolysis : Under acidic or basic conditions, the carbonyl group at position 4 can undergo hydrolysis to form carboxylic acid derivatives. For example, treatment with aqueous NaOH yields 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidine-4-carboxylic acid.
-
Piperazine Substitution : The piperazinyl group at position 2 can be replaced via nucleophilic aromatic substitution (SNAr) with amines or thiols under microwave irradiation.
Table 1 : Nucleophilic substitution reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C, 6h | Carboxylic acid derivative | 75–85 | |
| SNAr with amines | Ethylenediamine, DMF, 120°C, 3h | 2-Amino-substituted analog | 60 |
Cross-Coupling Reactions
The 3-methylphenyl group at position 7 and pyridinylpiperazine at position 2 enable palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling : The 7-(3-methylphenyl) group can undergo Suzuki coupling with aryl boronic acids to introduce diverse aryl substituents. For example, coupling with 4-methoxyphenylboronic acid produces 7-(4-methoxy-3-methylphenyl) derivatives .
-
Buchwald-Hartwig Amination : The pyrimidinone core reacts with aryl halides to form C–N bonds, enabling further functionalization of the piperazine moiety .
Table 2 : Cross-coupling reactions
Functionalization of the Piperazine Moiety
The 4-pyridin-2-ylpiperazinyl group undergoes alkylation, acylation, and oxidation:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated piperazine derivatives .
-
Acylation : Reaction with acetyl chloride forms N-acetylpiperazine analogs, enhancing solubility .
-
Oxidation : The pyridine ring can be oxidized to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .
Table 3 : Piperazine functionalization
Thiophene Ring Modifications
The thieno[3,2-d]pyrimidinone system permits electrophilic substitution at the sulfur-containing ring:
-
Halogenation : Bromination with NBS (N-bromosuccinimide) introduces bromine at the 5-position of the thiophene ring .
-
Sulfonation : Reaction with chlorosulfonic acid produces sulfonic acid derivatives, useful for further bioconjugation .
Biological Activity of Derivatives
Modifications to the core structure influence pharmacological properties:
-
Anti-Plasmodial Activity : N-Alkylated derivatives show enhanced inhibition of Plasmodium falciparum (IC₅₀ = 0.8–1.2 µM).
-
Anticancer Potential : Suzuki-coupled analogs exhibit cytotoxicity against HeLa cells (IC₅₀ = 5–10 µM).
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structurally related thienopyrimidine derivatives and their key features:
Physicochemical Properties
- Melting Points : Analogues with rigid substituents (e.g., 4o at 289–291°C) exhibit higher melting points than those with flexible groups (e.g., 2h at 276–278°C) .
- Solubility : Pyridinylpiperazine moieties (target compound) may enhance aqueous solubility compared to tert-butyl or chlorophenyl groups .
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for preparing 7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : Synthesis involves multi-step protocols starting with thieno[3,2-d]pyrimidinone core formation, followed by functionalization. Key steps include:
Core assembly : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions (e.g., p-toluenesulfonic acid) .
Substituent introduction : Suzuki coupling or nucleophilic substitution for aryl/heteroaryl groups (e.g., 3-methylphenyl at position 7) .
Piperazine linkage : Reaction with 4-pyridin-2-ylpiperazine under reflux in aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (e.g., K₂CO₃) .
Critical conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Yield optimization requires stoichiometric precision (1:1.2 molar ratio for nucleophilic substitutions) .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂N₆OS: 447.16) .
- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between thienopyrimidine and piperazine moieties). Requires single crystals grown via slow evaporation in ethanol/water .
Advanced Research Questions
Q. How can computational models predict target binding affinity and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Screens against targets (e.g., kinases or GPCRs) using PDB structures (e.g., 4ZUD for kinase inhibition). Parameters: Lamarckian GA, grid size 60 × 60 × 60 Å, 100 runs .
- ADMET prediction (SwissADME) : Estimates logP (~3.2), solubility (LogS = -4.5), and blood-brain barrier permeability (BOILED-Egg model). The pyridinylpiperazine group enhances water solubility but may reduce CNS penetration .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ variations in anticancer studies may arise from MTT vs. CellTiter-Glo assays .
- Structural analogs : Evaluate substituent effects. The 3-methylphenyl group may enhance lipophilicity (logP +0.5 vs. unsubstituted phenyl), altering membrane permeability .
- Data normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
